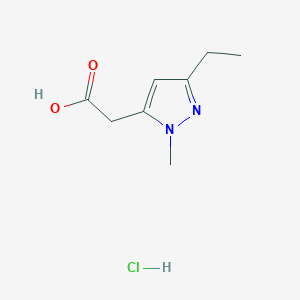
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed by reacting hydrazine with β-keto esters or β-diketones under acidic conditions.
Substitution at the 3-Position: Ethyl and methyl groups are introduced at the 3-position of the pyrazole ring through nucleophilic substitution reactions.
Introduction of the Acetic Acid Group: The acetic acid moiety is introduced through esterification or amidation reactions.
Formation of Hydrochloride Salt: The final step involves converting the free acid into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown biological activity, including antileishmanial and antimalarial properties.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: It can be used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism by which 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Ethyl 2-((3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)oxy)acetate: This compound is structurally similar but contains a phenyl group instead of an ethyl group.
2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Another pyrazole derivative with additional oxadiazole and phenyl groups.
Uniqueness: 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity.
特性
IUPAC Name |
2-(5-ethyl-2-methylpyrazol-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-6-4-7(5-8(11)12)10(2)9-6;/h4H,3,5H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQPUALNOKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
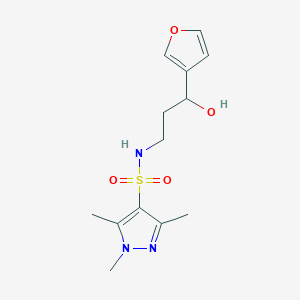
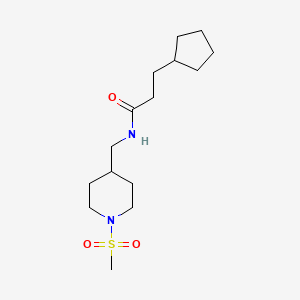
![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)
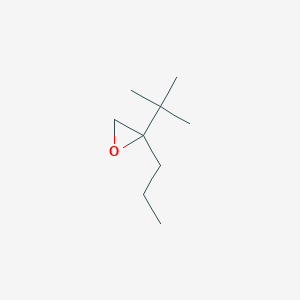
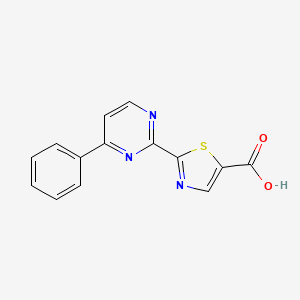
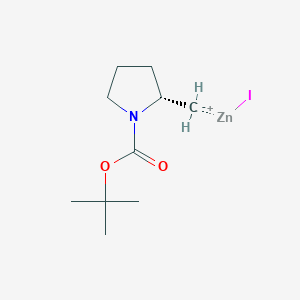
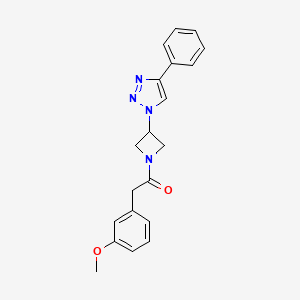
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2558480.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/new.no-structure.jpg)
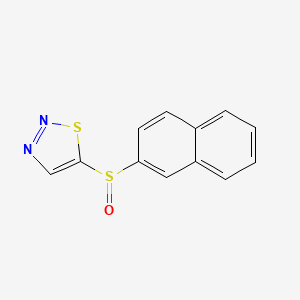

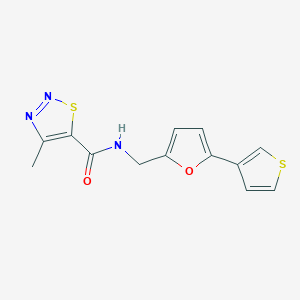
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2558487.png)
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
